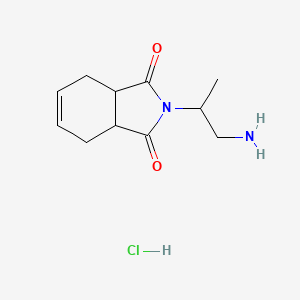

2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride

Description

This compound belongs to the isoindole-1,3-dione family, characterized by a bicyclic scaffold fused with two ketone groups. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-7(6-12)13-10(14)8-4-2-3-5-9(8)11(13)15;/h2-3,7-9H,4-6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXJNIPQPVXWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1C(=O)C2CC=CCC2C1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds often interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects.

Mode of Action

It’s common for such compounds to bind to their targets, altering their conformation and modulating their activity.

Biochemical Pathways

It’s known that similar compounds can influence a variety of biochemical pathways, leading to downstream effects on cellular processes.

Result of Action

The effects would be dependent on the specific targets and pathways that the compound influences.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets.

Biological Activity

The compound 2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride (CAS: 1339806-20-0) is a derivative of isoindole and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 232.69 g/mol. The compound features a tetrahydroisoindole core structure which is significant for its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which may contribute to its protective effects against oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has been observed to reduce inflammation in various models, indicating its potential use in treating inflammatory disorders.

The biological activity of 2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride may be attributed to several mechanisms:

- Modulation of Enzymatic Activity : It may influence the activity of certain enzymes involved in metabolic pathways.

- Receptor Interaction : There is evidence suggesting interaction with neurotransmitter receptors, which could explain its neuroprotective effects.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

Toxicology and Safety Profile

Toxicological assessments indicate that the compound has moderate toxicity levels. In animal studies, the median lethal dose (LD50) was found to be around 2813 mg/kg body weight. Observed side effects included lethargy and gastrointestinal disturbances .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, focusing on substituents, molecular properties, and applications:

Key Observations:

Substituent-Driven Functionality :

- Electrophilic groups (e.g., Captan’s trichloromethyl sulfanyl) confer reactivity with biological thiols, enabling pesticidal activity .

- Aromatic substituents (e.g., phenyl in compound 19) enhance structural rigidity and π-π interactions, relevant to drug design .

- Hydrochloride salt in the target compound improves aqueous solubility, a critical factor for bioavailability in drug development .

Synthetic Methodologies :

- Catalytic cross-coupling : Used in compound 25c (Pd(OAc)₂/TBAF system) for introducing aryl groups .

- Column chromatography : Commonly employed for purification (e.g., PE/EtOAc gradients for compound 3b) .

Applications :

Preparation Methods

Core Isoindoline-1,3-dione Formation

The isoindoline-1,3-dione skeleton is typically synthesized by cyclization of appropriate phthalic anhydride derivatives with amines or amino alcohols under controlled conditions. This cyclization yields the tetrahydroisoindole-dione framework.

Introduction of the 1-Aminopropan-2-yl Side Chain

The key step involves the attachment of the 1-aminopropan-2-yl moiety to the isoindoline core. This is commonly achieved by:

- Reacting the isoindoline-dione intermediate with a suitable aminopropanol or aminopropyl precursor under reductive amination or nucleophilic substitution conditions.

- Use of coupling agents such as carbodiimides (e.g., 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride) in polar aprotic solvents like N,N-dimethylformamide (DMF) to activate carboxyl groups for amide bond formation, facilitating side chain attachment.

Formation of the Hydrochloride Salt

After the side chain is introduced, the free amine is converted into its hydrochloride salt by treatment with hydrochloric acid or HCl gas, which improves the compound’s stability, crystallinity, and handling properties.

Representative Experimental Procedure

A typical preparation sequence, adapted from related synthetic protocols, is as follows:

| Step | Reagents and Conditions | Description | Yield and Purity |

|---|---|---|---|

| 1 | Phthalic anhydride + amine precursor | Cyclization to form isoindoline-1,3-dione core | High yield, typically >80% |

| 2 | Isoindoline-1,3-dione + 1-aminopropan-2-yl precursor + EDC·HCl in DMF | Coupling reaction at room temperature for 2 hours | Moderate yield (~29%), high purity (>95%) |

| 3 | Treatment with HCl in solvent (e.g., EtOAc or MeOH) | Formation of hydrochloride salt | Quantitative conversion |

Note: The use of 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent in DMF is critical for activating carboxyl groups and promoting amide bond formation, as demonstrated in analogous syntheses.

Reaction Conditions and Optimization

- Solvent: N,N-dimethylformamide (DMF) is preferred for its ability to dissolve both reagents and coupling agents efficiently.

- Temperature: Room temperature (~20–25°C) is sufficient for coupling reactions, minimizing side reactions.

- Reaction Time: Approximately 2 hours for ester activation, followed by overnight stirring after addition of the aminopropyl component.

- Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to isolate the final product with high purity (>95%).

- Yield: The overall yield of the coupling step is moderate (~29%), indicating room for optimization in scale-up or alternative coupling strategies.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Core formation | Cyclization of phthalic anhydride derivative with amine |

| Coupling agent | 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) |

| Solvent | N,N-dimethylformamide (DMF) |

| Reaction time | 2 hours activation + overnight coupling |

| Temperature | Room temperature (20–25°C) |

| Purification method | Reverse-phase HPLC |

| Product form | Hydrochloride salt |

| Yield (coupling step) | ~29% |

| Purity | >95% |

Research Findings and Notes

- The use of carbodiimide-mediated coupling is a well-established method for amide bond formation in complex molecules, providing good selectivity and manageable reaction conditions.

- The moderate yield in the coupling step suggests that reaction parameters such as reagent stoichiometry, solvent volume, and reaction time could be further optimized.

- Formation of the hydrochloride salt enhances the compound’s stability and facilitates its isolation as a solid.

- Safety precautions include handling under inert atmosphere and protection from moisture, as the intermediates and reagents can be sensitive to hydrolysis or oxidation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Step 1 : Start with precursors like isoindole-dione derivatives and amine-functionalized propanol (e.g., 1-aminopropan-2-yl derivatives). Use coupling reactions (e.g., nucleophilic substitution or reductive amination) under inert atmospheres .

- Step 2 : Optimize reaction parameters (temperature: 60–80°C; pH: 6–8) using Design of Experiments (DoE) to minimize side products. For example, fractional factorial designs can identify critical variables like solvent polarity (e.g., DMF vs. THF) and catalyst loading .

- Step 3 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient). Validate purity using HPLC (>95% by area normalization) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and proton environments (e.g., isoindole-dione ring protons at δ 4.2–5.1 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 280.12) and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination, grow single crystals in acetonitrile/ether mixtures .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C, 75% humidity for 4 weeks) and monitor via HPLC for decomposition products (e.g., hydrolysis of the isoindole-dione ring) .

- Storage Recommendations : Store lyophilized solid at -20°C in argon-sealed vials. In solution (DMSO or PBS), avoid freeze-thaw cycles to prevent aggregation .

Advanced Research Questions

Q. How can computational modeling guide the design of novel derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzyme active sites) .

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with kinases or GPCRs) using force fields like AMBER. Prioritize derivatives with strong binding energies (< -8 kcal/mol) .

- Synthetic Feasibility : Use cheminformatics tools (e.g., RDKit) to filter derivatives based on synthetic accessibility scores (< 4.5) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values)?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) and validate cell lines (e.g., HEK293 vs. HeLa) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets. For example, batch effects in cytotoxicity assays may arise from solvent (DMSO) concentration variations .

Q. How can researchers identify the compound’s primary biological targets and off-target effects?

- Methodological Answer :

- Chemoproteomics : Use affinity-based probes (e.g., photo-crosslinkers) to capture target proteins in cell lysates. Validate via Western blot or SILAC-MS .

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) at 1 µM concentration. Prioritize targets with >50% inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.